Methyl cis-9-tetradecenoate

Catalog No.
S631468
CAS No.
56219-06-8
M.F
C15H28O2
M. Wt
240.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl cis-9-tetradecenoate

CAS Number

56219-06-8

Product Name

Methyl cis-9-tetradecenoate

IUPAC Name

methyl (Z)-tetradec-9-enoate

Molecular Formula

C15H28O2

Molecular Weight

240.38 g/mol

InChI

InChI=1S/C15H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h6-7H,3-5,8-14H2,1-2H3/b7-6-

InChI Key

RWIPSJUSVXDVPB-SREVYHEPSA-N

SMILES

Array

Synonyms

Methyl myristoleate;cis-9-Tetradecenoate methyl ester

Canonical SMILES

CCCCC=CCCCCCCCC(=O)OC

Isomeric SMILES

CCCC/C=C\CCCCCCCC(=O)OC

The exact mass of the compound Methyl cis-9-tetradecenoate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Fatty Acids, Unsaturated - Fatty Acids, Monounsaturated - Supplementary Records. It belongs to the ontological category of fatty acid methyl ester in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]. However, this does not mean our product can be used or applied in the same or a similar way.

Methyl cis-9-tetradecenoate (CAS 56219-06-8), commonly known as methyl myristoleate, is an omega-5 monounsaturated fatty acid methyl ester (FAME) with the molecular formula C15H28O2. Exhibiting high hydrophobicity (XLogP3 ~5.4) and a molecular weight of 240.38 g/mol, this compound is a stable liquid at standard room temperature [1]. In procurement contexts, it is primarily sourced as a high-purity analytical reference standard for gas chromatography (GC) lipid profiling and as a stereospecific synthetic intermediate. Its pre-esterified form and precise cis-9 double bond make it a critical reagent for FAME calibration mixtures, biomarker quantification, and the downstream manufacturing of Lepidopteran mating disruption pheromones .

Substituting Methyl cis-9-tetradecenoate with generic alternatives fundamentally compromises analytical accuracy and synthetic viability. In GC-MS lipidomics workflows, replacing it with the saturated analog (methyl myristate) or the trans-isomer (methyl trans-9-tetradecenoate) drastically alters the Kovats retention index, leading to peak misidentification and invalidating quantitative calibration for omega-5 fatty acids [1]. For agrochemical synthesis, substituting the cis-9 precursor with a saturated or trans-analog yields downstream acetates that exhibit near-zero biological activity at target insect olfactory receptors, rendering the resulting pheromones useless for pest disruption [2]. Furthermore, attempting to use the free acid form (myristoleic acid) introduces the need for time-consuming, variable-yield esterification steps prior to GC analysis, severely reducing high-throughput laboratory efficiency.

Chromatographic Resolution on Polar GC Columns vs Saturated Analogs

In FAME profiling, precise chromatographic separation from saturated baselines is critical. On standard polar GC columns, Methyl cis-9-tetradecenoate exhibits a Kovats Retention Index (RI) of approximately 2000–2052, whereas its saturated counterpart, methyl myristate, elutes earlier with an RI of 1990–2005 [1]. This quantifiable difference in retention time, driven by the pi-bond interaction with the polar stationary phase, guarantees baseline resolution between the C14:1 and C14:0 species. Procuring the exact cis-9 standard is therefore mandatory to prevent co-elution artifacts and ensure accurate quantification of monounsaturated lipid fractions in complex biological matrices.

Evidence DimensionKovats Retention Index (Polar Column)
Target Compound DataRI ~2000–2052
Comparator Or BaselineMethyl myristate (RI ~1990–2005)
Quantified DifferenceΔRI of 10–47 units, ensuring baseline peak resolution
ConditionsIsothermal GC-MS/FID analysis on standard polar stationary phases

Ensures accurate, interference-free quantification of omega-5 monounsaturated lipids without co-elution from saturated C14:0 baselines.

Stereospecific Precursor Efficacy for Pheromone Synthesis

For the manufacturing of Lepidopteran mating disruption agents, the stereochemistry of the precursor dictates the commercial viability of the final product. Methyl cis-9-tetradecenoate is reduced and acetylated to form (Z)-9-tetradecenyl acetate, which exhibits maximal electroantennogram (EAG) response and field-trapping efficacy for target Noctuidae species [1]. In contrast, utilizing methyl myristate yields tetradecyl acetate, which has 0% efficacy at the target receptor, while the trans-isomer yields an antagonistic or inactive product. Procurement of the exact cis-9 precursor is non-negotiable for producing biologically active agrochemicals.

Evidence DimensionBiological Activity of Synthesized Acetate Derivative
Target Compound DataYields (Z)-9-tetradecenyl acetate (100% target receptor efficacy)
Comparator Or BaselineMethyl myristate (Yields tetradecyl acetate, 0% target efficacy)
Quantified DifferenceAbsolute requirement for species-specific pheromone activity
ConditionsReduction/acetylation followed by insect olfactory receptor assays

Procuring the exact cis-9 isomer is the only way to manufacture functional, biologically active Lepidopteran mating disruption agrochemicals.

Direct-to-Injection Processability vs Free Acid Form

In high-throughput lipidomics, the choice between procuring a free fatty acid and a pre-esterified FAME significantly impacts workflow efficiency. Methyl cis-9-tetradecenoate is highly volatile and miscible in organic solvents (e.g., up to 2.5 mg/mL in DMF), allowing for direct GC-MS injection . Conversely, using free myristoleic acid requires an aggressive derivatization step (such as BF3/methanol esterification) that adds 60 to 90 minutes of sample preparation time and introduces a 5–10% variability in recovery yield. Procuring the methyl ester directly eliminates this processing bottleneck and improves analytical reproducibility.

Evidence DimensionSample Preparation Time and Derivatization Requirement
Target Compound Data0 minutes (Directly injectable for GC analysis)
Comparator Or BaselineFree Myristoleic Acid (~60–90 minutes for esterification)
Quantified DifferenceEliminates derivatization step and prevents 5–10% yield loss
ConditionsStandard high-throughput GC-MS/FID lipid profiling workflows

Procuring the pre-esterified compound streamlines laboratory workflows, reduces reagent costs, and eliminates derivatization-induced quantitative errors.

Quantitative Lipidomics and FAME Calibration

Methyl cis-9-tetradecenoate is the definitive reference standard for calibrating GC-MS and GC-FID instruments in lipidomics. Its unique retention profile ensures accurate quantification of 14:1 n-5 fatty acids in complex biological, food, or environmental samples, where distinguishing it from saturated C14:0 is critical [1].

Agrochemical Pheromone Manufacturing

As a stereospecific synthetic intermediate, this compound is the optimal precursor for producing (Z)-9-tetradecenyl acetate. It is strictly required by agrochemical manufacturers to formulate highly effective, species-specific mating disruption products for Noctuidae pests [2].

Hydrophobic Biomarker and Formulation Assays

Due to its enhanced hydrophobicity and organic solvent miscibility compared to free myristoleic acid, this methyl ester is highly suited for in vitro assays and formulation testing where precise lipid partitioning and avoidance of derivatization are required .

XLogP3

5.4

Hydrogen Bond Acceptor Count

2

Exact Mass

240.208930132 Da

Monoisotopic Mass

240.208930132 Da

Heavy Atom Count

17

Appearance

Unit:100 mgSolvent:nonePurity:99%Physical liquid

UNII

M2A58GY964

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 5 of 6 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 6 companies with hazard statement code(s):;
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Wikipedia

Methyl cis-9-tetradecenoate

Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

Dates

Last modified: 08-15-2023
1.Iguchi, K.,Okumura, N.,Usui, S., et al. Myristoleic acid, a cytotoxic component in the extract from Serenoa repens, induces apoptosis and necrosis in human prostatic LNCaP cells. Prostate 47(1), 59-65 (2001).

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